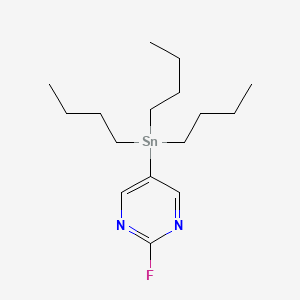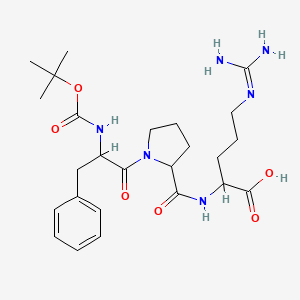
Boc-DL-Phe-DL-Pro-DL-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Phe-DL-Pro-DL-Arg-OH is a synthetic peptide compound used in various scientific research applications. It is composed of three amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg), each in their DL form, and is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus. This compound is often utilized in peptide synthesis and proteomics research due to its unique structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe-DL-Pro-DL-Arg-OH typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The Boc group is commonly used to protect the N-terminus, while other protecting groups may be used for the side chains of arginine and phenylalanine.
Coupling Reaction: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed using appropriate deprotection reagents. For the Boc group, trifluoroacetic acid (TFA) is commonly used.
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the peptide .
化学反应分析
Types of Reactions
Boc-DL-Phe-DL-Pro-DL-Arg-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Coupling: DCC or DIC in the presence of HOBt or HOAt.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized Derivatives: Oxidation of phenylalanine can produce various phenylalanine derivatives.
科学研究应用
Boc-DL-Phe-DL-Pro-DL-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Boc-DL-Phe-DL-Pro-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied for its ability to inhibit human thrombin, a key enzyme in the blood coagulation process. The peptide’s structure, including the Boc group, influences its binding affinity and specificity for thrombin. The interaction is stabilized by hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
Boc-D-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the D-form.
Boc-L-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the L-form.
Boc-D-Phe-OH: A derivative containing only the phenylalanine residue .
Uniqueness
Boc-DL-Phe-DL-Pro-DL-Arg-OH is unique due to its combination of DL amino acids and the presence of the Boc protecting group. This structure provides distinct properties, such as increased stability and specific interactions with molecular targets, making it valuable in various research applications.
属性
IUPAC Name |
5-(diaminomethylideneamino)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCGSXEQDJZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
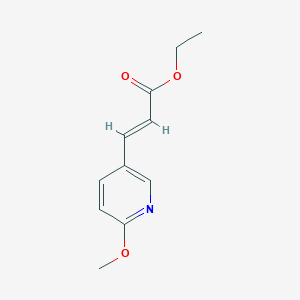
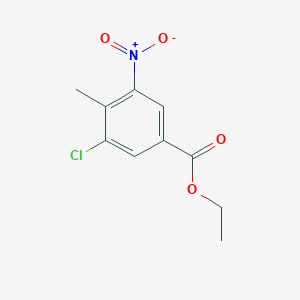
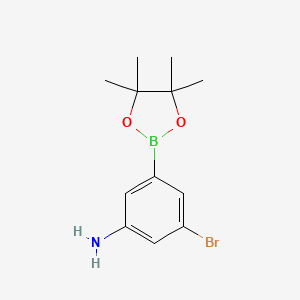

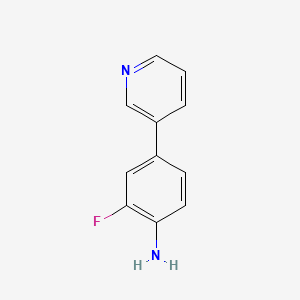

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
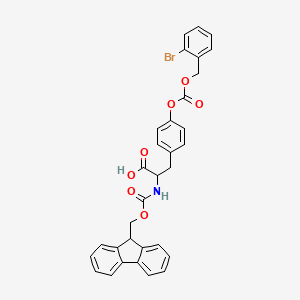
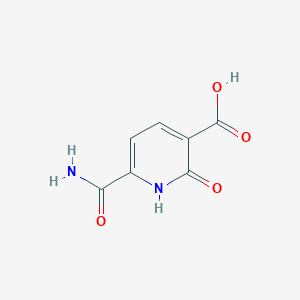
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
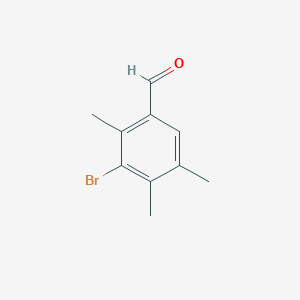
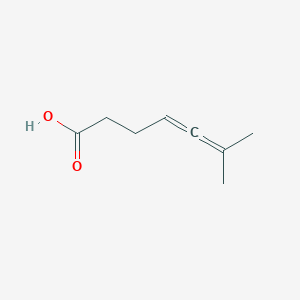
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
